PF-4878691 - 532959-63-0

PF-4878691

Catalog Number: EVT-279307
CAS Number: 532959-63-0
Molecular Formula: C17H23N5O2S
Molecular Weight: 361.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
852A has been used in trials studying the treatment of Melanoma, Neoplasms, Breast Cancer, Ovarian Cancer, and Cervical Cancer, among others.
TLR7 Agonist 852A is a synthetic imidazoquinoline Toll-like receptor 7 (TLR7) agonist with immunostimulating and potential antitumor activities. TLR7 agonist 852A binds to and activates TLR7, thereby stimulating plasmacytoid dendritic cells (pDC) through the TLR7-MyD88-dependent signaling pathway. Activation of pDC results in secretion of interferon alpha, the production of proimflammatory cytokines, the upregulation of co-stimulatory molecules, and enhanced T and B-cell stimulatory responses.
Source and Classification

PF-4878691 is synthesized from imidazoquinoline scaffolds, which are known for their immunomodulatory properties. The compound is classified under small-molecule immunostimulants and is particularly noted for its selective action on TLR7, which plays a significant role in activating innate immunity and modulating adaptive immune responses .

Synthesis Analysis

The synthesis of PF-4878691 involves several key steps that utilize established organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis typically begins with commercially available imidazoquinoline derivatives.
  2. Functionalization: Various functional groups are introduced to enhance the agonistic properties towards TLR7. This may involve:
    • Alkylation or acylation reactions to modify the nitrogen atoms.
    • Introduction of sulfur-containing moieties to improve solubility and bioactivity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

Technical parameters such as reaction temperature, solvent choice, and reaction time are optimized to maximize yield and purity .

Molecular Structure Analysis

PF-4878691 has the molecular formula C17H23N5O2SC_{17}H_{23}N_{5}O_{2}S and a molecular weight of approximately 353.46 g/mol. The structure features:

  • An imidazoquinoline core, which is essential for its interaction with TLR7.
  • A sulfur atom in the side chain that contributes to its pharmacological activity.
  • Multiple nitrogen atoms that may participate in hydrogen bonding with the receptor.

The three-dimensional conformation of PF-4878691 allows it to fit into the binding pocket of TLR7 effectively, facilitating receptor activation .

Chemical Reactions Analysis

PF-4878691 participates in various chemical reactions primarily related to its interactions with biological targets:

  1. Binding to TLR7: Upon administration, PF-4878691 binds to TLR7, triggering a cascade of intracellular signaling pathways that lead to immune activation.
  2. Metabolism: The compound undergoes metabolic transformations primarily in the liver, where it may be converted into active metabolites or excreted as inactive forms.
  3. Potential Degradation: Hydrolysis or oxidation reactions may occur under physiological conditions, affecting its stability and efficacy .
Mechanism of Action

The mechanism of action of PF-4878691 involves:

  1. TLR7 Activation: When PF-4878691 binds to TLR7, it induces conformational changes that activate downstream signaling pathways.
  2. Cytokine Production: This activation leads to the production of type I interferons and pro-inflammatory cytokines, which enhance the immune response against pathogens or tumors.
  3. Adaptive Immunity Modulation: By influencing dendritic cell maturation and T cell activation, PF-4878691 promotes a robust adaptive immune response, making it a candidate for cancer immunotherapy .
Physical and Chemical Properties Analysis

PF-4878691 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited aqueous solubility, which can affect its bioavailability.
  • Stability: The compound shows stability under acidic conditions but may degrade under prolonged exposure to light or high temperatures.
  • pKa Values: The presence of nitrogen atoms suggests potential basicity, impacting its ionization state at physiological pH levels.

These properties are crucial for formulating effective delivery systems for therapeutic applications .

Applications

PF-4878691 has several scientific applications:

  1. Antiviral Therapy: It has been investigated for treating chronic viral infections such as hepatitis C virus by enhancing the host's immune response against the virus.
  2. Cancer Immunotherapy: Due to its ability to stimulate immune responses, PF-4878691 is being explored as an adjuvant in cancer vaccines to improve efficacy by promoting tumor-specific immunity.
  3. Research Tool: As a TLR7 agonist, it serves as a valuable tool in immunological research for studying innate immune responses and developing new therapeutic strategies .
Introduction to PF-4878691 as a TLR7 Agonist

PF-4878691 (also designated 3M-852A or IMDZQ, CAS 532959-63-0) is a synthetic small-molecule compound specifically engineered as a potent and selective Toll-like Receptor 7 (TLR7) agonist. Its development emerged from concerted efforts to harness innate immune pathways for therapeutic benefit in viral infections and oncology, with a distinctive molecular design aiming to decouple antiviral efficacy from excessive inflammatory responses. Characterized by the molecular formula C₁₇H₂₃N₅O₂S and a molecular weight of 361.46 g/mol, this imidazoquinoline-class molecule exhibits oral bioavailability and activates TLR7-dependent signaling cascades, triggering downstream interferon and cytokine production [1] [2] [5].

Role of Toll-like Receptor 7 (TLR7) in Innate Immune Activation

TLR7 is an endosomally localized pattern recognition receptor (PRR) critical for detecting single-stranded RNA (ssRNA) from viruses and self-nucleic acids in autoimmune contexts. Its activation initiates a tightly regulated signaling cascade:

  • Ligand Binding & Dimerization: Viral ssRNA or synthetic agonists (like PF-4878691) bind TLR7 within endosomal compartments, inducing conformational changes and receptor dimerization [6] [8].
  • MyD88-Dependent Signaling: Dimerized TLR7 recruits the adaptor protein MyD88, forming a complex with IRAK kinases and TRAF6. This complex bifurcates into two key pathways [6] [8]:
  • NF-κB Pathway: Drives transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12).
  • IRF7 Pathway: Activates Interferon Regulatory Factor 7 (IRF7), inducing Type I Interferons (IFN-α/β).
  • Immune Cell Activation: TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs), which respond by producing massive amounts of IFN-α. This orchestrates broader innate/adaptive immunity via [6] [8]:
  • Maturation of dendritic cells (upregulation of CD80/CD86).
  • Activation of Natural Killer (NK) cells and cytotoxic T lymphocytes.
  • Polarization toward Th1-type adaptive immunity.

This pathway is evolutionarily conserved for antiviral defense but represents a double-edged sword—excessive activation risks cytokine storm and autoimmunity, underscoring the need for precisely modulated agonists like PF-4878691 [3] [6].

PF-4878691: Structural and Functional Classification Within TLR7 Agonists

PF-4878691 belongs to the imidazoquinoline chemical class, sharing a core heterocyclic scaffold with early TLR7/8 agonists like imiquimod. Its systematic IUPAC name is N-(4-(4-amino-2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl)methanesulfonamide, featuring:

  • A 2-ethylimidazoquinoline backbone critical for TLR7 binding.
  • A butyl linker connected to a methanesulfonamide moiety, enhancing specificity and pharmacokinetics [5] [9].

Table 1: Structural and Functional Comparison of Select TLR7 Agonists

CompoundCore StructureKey ModificationsTLR7 SelectivityPrimary Applications
ImiquimodImidazoquinolineNone (first-gen)Low (TLR7/8 dual)Topical HPV/cancer
ResiquimodImidazoquinoline4-amino modificationModerate (TLR7/8)Experimental antiviral
PF-4878691Imidazoquinoline2-ethyl + sulfonamide tailHigh (TLR7-only)Systemic HCV/cancer (oral)
RO6871765Adenine derivativeProdrug conversion (RO6870868)HighSystemic HBV (oral prodrug)

Functionally, PF-4878691 was designed for dissociation of desired antiviral effects from deleterious inflammation:

  • High Potency: EC₅₀ ~2.66 μM in HEK293-NFκB reporter assays expressing human TLR7 [2].
  • Selectivity: Minimal activity against TLR8/TLR9, reducing off-target cytokine storms [1] [9].
  • Orally Active: Achieves systemic immune activation unlike topical predecessors (e.g., imiquimod) [2] [7]. Mechanistically, it induces a "balanced" cytokine profile favoring IFN-α and IFN-stimulated genes (ISGs) over IL-1β/IL-8, aligning with its design rationale [1] [2] [5].

Historical Development and Rationale for TLR7-Targeted Therapeutics

The genesis of PF-4878691 reflects three intertwined drivers in immunopharmacology:

  • Limitations of Direct-Acting Antivirals (DAAs) & Interferon:
  • Chronic viral infections (HCV, HBV) require restoration of host immunity for durable cure ("functional cure").
  • Exogenous interferon-α therapy showed efficacy but caused severe flu-like symptoms and depression, with low cure rates in genotype 1 HCV [3] [6].
  • Proof-of-Concept from Early TLR Agonists:
  • Imiquimod (TLR7/8) validated topical TLR agonism in genital warts/cancer but lacked systemic utility.
  • Isatoribine (TLR7) demonstrated in vivo HCV viral load reduction but had suboptimal pharmacokinetics [3] [6].
  • Rational Drug Design for Therapeutic Window Optimization:
  • PF-4878691 emerged from structure-activity relationship (SAR) campaigns optimizing:
  • Potency: Alkyl chain length adjustments (e.g., 2-ethyl group).
  • Specificity: Sulfonamide tail to minimize TLR8 binding/cytokine release.
  • Pharmacokinetics: Oral bioavailability enabling systemic dosing [1] [5] [9].

Clinical proof-of-mechanism was established in a Phase I HCV trial where PF-4878691 (3–9 mg, twice weekly) induced dose-dependent:

  • IFN-α, IFN-γ, and 2',5'-oligoadenylate synthetase (OAS).
  • Ex vivo HCV antiviral activity in patient sera.Crucially, it also upregulated TLR7 receptor RNA in vivo—a self-amplifying mechanism potentially lowering the required effective dose [3]. Despite promising immunogenicity, therapeutic window concerns arose from dose-limiting hypotension/lymphopenia at 9 mg, spurring development of next-gen agents (e.g., prodrugs like RO6870868) [3] [4].

Table 2: Key Pharmacodynamic Effects of PF-4878691 in Preclinical/Clinical Studies

Effect CategoryBiomarker/OutcomeModel SystemDose/EC₅₀Reference
TLR7 ActivationNF-κB reporter activityHEK293-hTLR7 cells2.66 μM [2]
Innate ImmunityIFN-α, IP-10, MIP-1β secretionHuman pDC cultures10 μM (significant ↑) [2]
AntiviralEx vivo HCV RNA reductionSerum from HCV patients6–9 mg (dose-dep.) [3]
Gene InductionTLR7 mRNA upregulationHealthy human PBMCs3–9 mg (dose-dep.) [3]
LymphopeniaTransient lymphocyte reductionBALB/c mice30–150 mg/kg (p.o.) [5]

PF-4878691 exemplifies the "immune reactivation" paradigm—repurposing innate immunity against persistent infections and tumors. While superseded clinically by agents with improved safety, its legacy persists in modern TLR7 prodrugs and combination regimens seeking functional cures for hepatitis and beyond [3] [4] [6].

Properties

CAS Number

532959-63-0

Product Name

PF-4878691

IUPAC Name

N-[4-(4-amino-2-ethylimidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide

Molecular Formula

C17H23N5O2S

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C17H23N5O2S/c1-3-14-21-15-16(12-8-4-5-9-13(12)20-17(15)18)22(14)11-7-6-10-19-25(2,23)24/h4-5,8-9,19H,3,6-7,10-11H2,1-2H3,(H2,18,20)

InChI Key

YZOQZEXYFLXNKA-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1CCCCNS(=O)(=O)C)C3=CC=CC=C3N=C2N

Solubility

Soluble in DMSO

Synonyms

852A compound
N-(4-(4-amino-2-ethyl-1H-imidazo(4,5-c)quinolin-1-yl)butyl)methanesulfonamide
N-(4-(4-amino-2-ethyl-1H-imidazo(4,5c)quinolin-1-yl)butyl)methanesulfonamide
PF-04878691
S 32865
S-32865
S32865
toll-like receptor 7 agonist 852A

Canonical SMILES

CCC1=NC2=C(N1CCCCNS(=O)(=O)C)C3=CC=CC=C3N=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.